5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide
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Overview
Description
5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been identified as strategic compounds for optical applications .
Mode of Action
It’s worth noting that compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit tunable photophysical properties .
Biochemical Pathways
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit beneficial properties as antimetabolites in purine biochemical reactions .
Result of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit significant inhibitory activity .
Action Environment
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been found to exhibit good stability under exposure to extreme ph .
Biochemical Analysis
Biochemical Properties
5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide is known to have beneficial properties as antimetabolites in purine biochemical reactions . It interacts with various enzymes and proteins, playing a significant role in these biochemical reactions .
Cellular Effects
This compound has shown remarkable cytotoxic activity against certain types of cells, including colon, breast, and lung carcinoma cells . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it exhibits cytotoxic activities at certain concentrations
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyridine core . This reaction is facilitated by the dual reactivity function of N-aminopyridinium ylides, which serve as both a 1,3-dipole and a nitrile source.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product. The scalability of the synthesis process is also a critical factor in industrial production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Substitution reactions can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.
Scientific Research Applications
5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological studies, the compound can be used as a probe to investigate cellular processes and interactions. Its ability to interact with specific biomolecules makes it valuable for studying enzyme activity and protein function.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to modulate biological pathways can be harnessed to treat various diseases, including cancer and infectious diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as improved stability, solubility, or reactivity.
Comparison with Similar Compounds
5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)isoxazole-3-carboxamide can be compared with other similar compounds, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines . These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique properties of this compound, such as its ability to undergo specific chemical reactions and its potential biological activity, set it apart from these related compounds.
Similar Compounds
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
- Cyanated pyrazolo[1,5-a]pyridines
These compounds have been studied for their various applications in medicinal chemistry and materials science, highlighting the versatility and importance of the pyrazolo[1,5-a]pyridine scaffold.
Properties
IUPAC Name |
5-methyl-N-pyrazolo[1,5-a]pyridin-5-yl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-8-6-11(15-18-8)12(17)14-9-3-5-16-10(7-9)2-4-13-16/h2-7H,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLGXURTBYVYDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=CC=NN3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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